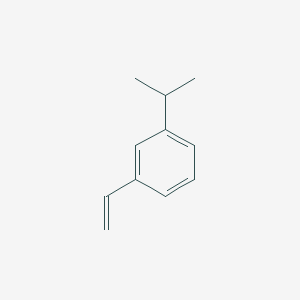

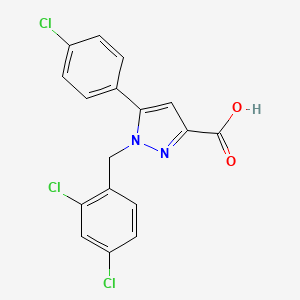

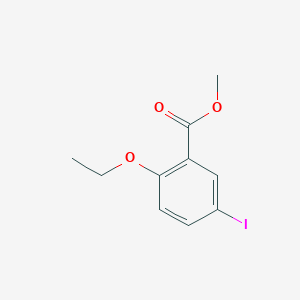

![molecular formula C14H10O2 B3188153 [1,1'-Biphenyl]-3,3'-dicarbaldehyde CAS No. 19800-47-6](/img/structure/B3188153.png)

[1,1'-Biphenyl]-3,3'-dicarbaldehyde

Overview

Description

Biphenyl, a compound structurally similar to “[1,1’-Biphenyl]-3,3’-dicarbaldehyde”, is an aromatic hydrocarbon that consists of two benzene rings connected by a single covalent bond . It occurs naturally in coal tar, crude oil, and natural gas .

Synthesis Analysis

Biphenyl-based compounds have been synthesized for various purposes, including as tyrosinase inhibitors . The synthesis often involves reacting 1-([1,1’-biphenyl]-4-yl)-2-bromoethan-1-one with various carboxylic acids .Molecular Structure Analysis

Biphenyl is a benzenoid aromatic compound that consists of two benzene rings connected by a single covalent bond . The size, symmetry, and connectivity of the linkers predefine the geometry of the resulting framework .Chemical Reactions Analysis

The chemical reactions involving biphenyl-based compounds can be complex and are often influenced by various factors .Physical And Chemical Properties Analysis

Biphenyl appears as a clear colorless liquid with a pleasant odor . It is insoluble in water, and its vapors are heavier than air .Scientific Research Applications

- Application : [1,1’-Biphenyl]-3,3’-dicarbaldehyde acts as a precursor for tripodal salicylaldehyde with a triphenylamine core. These frameworks find use in gas storage, separation, and catalysis .

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(3-formylphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCLRHSEMGXKMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CC(=C2)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401288116 | |

| Record name | [1,1′-Biphenyl]-3,3′-dicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-3,3'-dicarbaldehyde | |

CAS RN |

19800-47-6 | |

| Record name | [1,1′-Biphenyl]-3,3′-dicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19800-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-3,3′-dicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-3,3'-dicarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of [1,1'-Biphenyl]-3,3'-dicarbaldehyde contribute to its unique crystal packing?

A1: [1,1'-Biphenyl]-3,3'-dicarbaldehyde, also known as divanillin, exhibits a remarkable crystal structure. The molecule possesses twofold symmetry and forms strong alcohol-aldehyde hydrogen bonds with four neighboring molecules. [] This interaction results in a three-dimensional hydrogen-bonding network with a diamond-like arrangement of six divanillin units forming a ring. Furthermore, π-π interactions between molecules along the c-axis contribute to the formation of four interpenetrating networks. [] This complex arrangement is suggested to be responsible for the aging process observed in divanillin powders. []

Q2: Can [1,1'-Biphenyl]-3,3'-dicarbaldehyde be used to detect specific metal ions?

A2: Yes, research indicates that [1,1'-Biphenyl]-3,3'-dicarbaldehyde can function as a selective colorimetric chemosensor for Cu²⁺ ions in aqueous solutions. [] When a chemosensor derived from [1,1'-Biphenyl]-3,3'-dicarbaldehyde interacts with Cu²⁺ ions, a noticeable color change occurs due to a bathochromic shift in the UV-Vis spectra at 420 nm. [] This color change, attributed to the formation of a 2:1 complex between the chemosensor and Cu²⁺, enables the detection and quantification of Cu²⁺ ions in environmental water samples. []

Q3: Is [1,1'-Biphenyl]-3,3'-dicarbaldehyde a promising building block for synthesizing complex molecules?

A3: Indeed, [1,1'-Biphenyl]-3,3'-dicarbaldehyde serves as a crucial starting material in the synthesis of various organic compounds. For instance, it plays a key role in the synthesis of cardinalin 3, a dimer of ventiloquinone L. [] The synthetic route involves utilizing [1,1'-Biphenyl]-3,3'-dicarbaldehyde in a series of reactions, including Stobbe condensation and Friedel-Crafts acylation, to construct the complex structure of cardinalin 3. [] This highlights the versatility of [1,1'-Biphenyl]-3,3'-dicarbaldehyde as a building block in organic synthesis.

Q4: Does [1,1'-Biphenyl]-3,3'-dicarbaldehyde exhibit any antioxidant properties?

A4: While [1,1'-Biphenyl]-3,3'-dicarbaldehyde itself is not extensively studied for its antioxidant properties, a derivative, 3,3′-dimethoxy-5,5′-di-2-propenyl-1,1′-biphenyl-2,2′-diol, synthesized via radical coupling of [1,1'-Biphenyl]-3,3'-dicarbaldehyde, exhibits noteworthy antioxidant activity. [] This derivative, when anchored on mesoporous alumina, demonstrates even greater antioxidant potential compared to its free form. [] These findings suggest potential applications of [1,1'-Biphenyl]-3,3'-dicarbaldehyde derivatives in food and cosmetic packaging for enhanced product preservation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

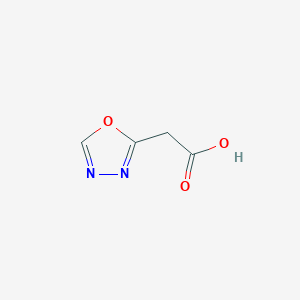

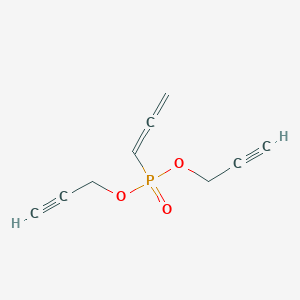

![[2-(Ethoxycarbonyl)prop-2-en-1-yl]boronic acid](/img/structure/B3188075.png)

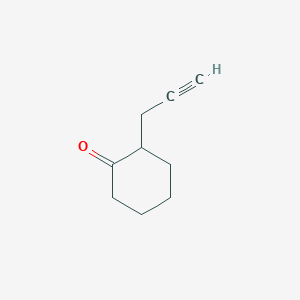

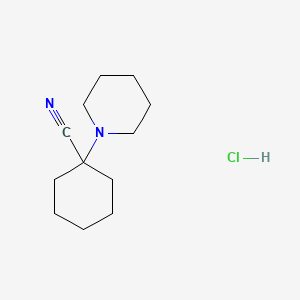

![7-Methoxy-5-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3188110.png)

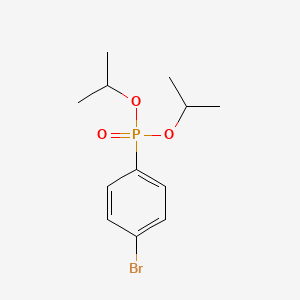

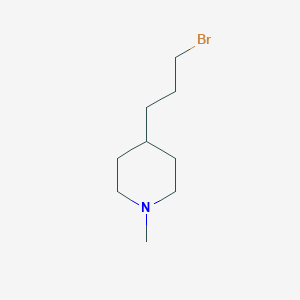

![Benzoic acid, 4-[[6-[(3-methyl-3-oxetanyl)methoxy]hexyl]oxy]-](/img/structure/B3188121.png)

![Carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester](/img/structure/B3188131.png)